(2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
(2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a methyl group and a phenyl group, making it a versatile building block for various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrrolidine and benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2-methylpyrrolidine and benzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It is a precursor for the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and analgesic agents.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-Methylpyrrolidine-3-carboxylic acid: Lacks the phenyl group, resulting in different reactivity and applications.
1-Phenylpyrrolidine-3-carboxylic acid: Lacks the methyl group, affecting its chemical behavior and uses.
Uniqueness
(2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments makes it valuable in asymmetric synthesis and pharmaceutical research.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R,3R)-2-methyl-1-phenylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-11(12(14)15)7-8-13(9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,14,15)/t9-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNOUTFQKIQWLT-MWLCHTKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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